molecular formula C18H20N4O B12177032 N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide

Cat. No.: B12177032
M. Wt: 308.4 g/mol
InChI Key: MNSDAKRRCRAMGJ-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide is a compound that features a benzimidazole moiety linked to a pyridine carboxamide through a pentyl chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted benzimidazole and pyridine derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide is unique due to its combined benzimidazole and pyridine carboxamide structure, which imparts a wide range of biological activities

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H20N4O/c23-18(14-9-12-19-13-10-14)20-11-5-1-2-8-17-21-15-6-3-4-7-16(15)22-17/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,20,23)(H,21,22)

InChI Key

MNSDAKRRCRAMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

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